3-Chloro-6-Iodopyridazine
Overview
Description
3-Chloro-6-Iodopyridazine is an organic compound with the chemical formula C4H2ClIN2. It is a white crystalline solid that is slightly soluble in water but can dissolve in organic solvents such as ethanol, acetone, and benzene . This compound is primarily used in organic synthesis and serves as an important intermediate in various chemical reactions.
Mechanism of Action
Target of Action
This compound is often used as a building block in organic synthesis , and its specific biological targets may vary depending on the final compound it is incorporated into.
Mode of Action
As a pyridazine derivative, it may interact with its targets through the nitrogen atoms in its heterocyclic ring . The specific interactions and resulting changes would depend on the nature of the target molecule.
Pharmacokinetics
Its pharmacokinetic properties would be influenced by factors such as its lipophilicity, water solubility, and molecular weight . These properties can impact the compound’s bioavailability and its ability to reach its target sites in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-Iodopyridazine . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.
Biochemical Analysis
Biochemical Properties
3-Chloro-6-Iodopyridazine plays a significant role in biochemical reactions, particularly in organic synthesis. It is known to interact with enzymes and proteins involved in catalytic processes. For instance, it is used in the palladium-catalyzed cross-coupling reaction with triphenylbismuth, where it undergoes oxidative addition, transmetalation, and reductive elimination . These interactions are crucial for the formation of complex organic molecules, making this compound an important tool in synthetic chemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the palladium-catalyzed cross-coupling reaction, it undergoes oxidative addition, where the palladium catalyst forms a complex with the compound . This is followed by transmetalation and reductive elimination, leading to the formation of new chemical bonds. These steps are essential for the synthesis of complex organic molecules and highlight the compound’s role in facilitating catalytic processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical experiments. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Over time, its effects on cellular function may vary depending on the experimental conditions, including temperature, pH, and the presence of other reactive species. Long-term studies on its stability and degradation are necessary to fully understand its temporal effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its participation in catalytic reactions. It interacts with enzymes and cofactors that facilitate the formation of new chemical bonds. For example, in the Suzuki-Miyaura coupling reaction, it acts as a reactant that undergoes transformation through a series of enzymatic steps . These interactions are essential for the synthesis of complex organic molecules and highlight the compound’s role in metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-6-Iodopyridazine is typically synthesized through a multi-step process. One common method involves the reaction of 2-nitro-5-phosgene pyridazine with sodium nitrite, followed by chlorination and iodination . The specific synthesis method requires controlled laboratory conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-Iodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by another nucleophile.
Coupling Reactions: It is a reactant in the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester under basic conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic or neutral conditions.
Major Products:
Suzuki-Miyaura Coupling: The major product is a biaryl compound, which is formed by the coupling of the pyridazine ring with another aromatic ring.
Nucleophilic Substitution: The major products are substituted pyridazines, where the chlorine or iodine atom is replaced by the nucleophile.
Scientific Research Applications
3-Chloro-6-Iodopyridazine has several applications in scientific research:
Comparison with Similar Compounds
- 6-Chloro-2-fluoro-3-iodopyridine
- 5-Chloro-2-iodopyridine
- 6-Bromo-2-chloro-3-iodopyridine
Comparison: 3-Chloro-6-Iodopyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers unique advantages in certain coupling reactions and serves as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-6-iodopyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-2-4(6)8-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPCDPKMXJYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572594 | |
Record name | 3-Chloro-6-iodopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135034-10-5 | |
Record name | 3-Chloro-6-iodopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-iodopyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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